Anticancer agent 105

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

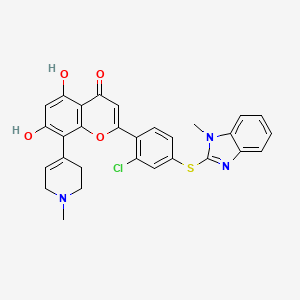

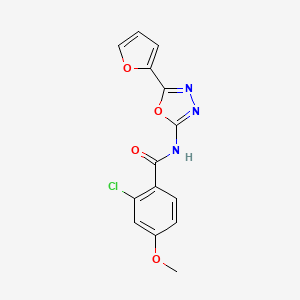

Anticancer agent 105 is a thienopyrimidine scaffold-based compound known for its selective toxicity towards melanoma cells. It induces apoptosis and significantly inhibits metastatic nodules, including in a pulmonary metastatic melanoma mouse model . This compound has shown promising safety and anticancer properties, making it a valuable candidate for further research and development in cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anticancer agent 105 involves multiple steps, starting with the preparation of the thienopyrimidine scaffold. The synthetic route typically includes the following steps:

Formation of the Thienopyrimidine Core: This involves the cyclization of appropriate precursors under controlled conditions to form the thienopyrimidine core.

Functionalization: The core structure is then functionalized with various substituents to enhance its anticancer properties. This step may involve reactions such as alkylation, acylation, or halogenation.

Purification: The final compound is purified using techniques like recrystallization or chromatography to obtain a high-purity product.

Industrial Production Methods

Industrial production of this compound can be achieved using continuous flow synthesis, which offers several advantages over traditional batch processes. Continuous flow synthesis provides better heat and mass transfer, improved process control, and enhanced safety. This method allows for the efficient production of the compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

Anticancer agent 105 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the thienopyrimidine scaffold.

Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce different substituents to the core structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.

Major Products

The major products formed from these reactions are derivatives of this compound with modified functional groups. These derivatives can exhibit different biological activities and are valuable for structure-activity relationship studies.

Scientific Research Applications

Anticancer agent 105 has a wide range of scientific research applications, including:

Chemistry: The compound is used in the synthesis of novel anticancer agents and for studying the structure-activity relationships of thienopyrimidine derivatives.

Biology: It is employed in biological assays to evaluate its cytotoxicity and selectivity towards cancer cells.

Medicine: this compound is investigated for its potential use in cancer therapy, particularly for treating melanoma and other types of cancer.

Industry: The compound is used in the development of new anticancer drugs and formulations for clinical trials

Mechanism of Action

Anticancer agent 105 exerts its effects by inducing apoptosis in cancer cells. The compound targets specific molecular pathways involved in cell survival and proliferation. It inhibits key enzymes and signaling pathways, leading to the activation of apoptotic pathways and subsequent cell death. The exact molecular targets and pathways involved include the inhibition of proteins essential for cancer cell growth and metastasis .

Comparison with Similar Compounds

Anticancer agent 105 can be compared with other similar compounds, such as:

Pyrazoline Hybrids: These compounds also exhibit potent anticancer activities and have been studied extensively for their cytotoxic effects.

Piperazine Heterocycles: Piperazine-containing compounds are known for their anticancer properties and have been used in various cancer treatments.

Pyrimidine Derivatives: Pyrimidine-based compounds are widely used in anticancer research due to their ability to inhibit cancer cell proliferation.

Compared to these compounds, this compound is unique due to its thienopyrimidine scaffold, which provides selective toxicity towards melanoma cells and demonstrates good safety profiles in preclinical studies.

Properties

Molecular Formula |

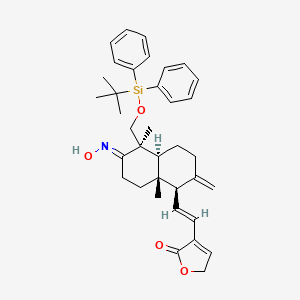

C25H24KN3O6S |

|---|---|

Molecular Weight |

533.6 g/mol |

IUPAC Name |

potassium;(2Z,4Z)-1-amino-2-cyano-4-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-6-(4-methoxyphenyl)-1,6-dioxohexa-2,4-dien-3-olate |

InChI |

InChI=1S/C25H25N3O6S.K/c1-3-34-25(32)21-16-6-4-5-7-20(16)35-24(21)28-18(22(30)17(13-26)23(27)31)12-19(29)14-8-10-15(33-2)11-9-14;/h8-12,28,30H,3-7H2,1-2H3,(H2,27,31);/q;+1/p-1/b18-12-,22-17-; |

InChI Key |

YNTQHSIVXOWQKC-GGQHYGGTSA-M |

Isomeric SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)N/C(=C\C(=O)C3=CC=C(C=C3)OC)/C(=C(\C#N)/C(=O)N)/[O-].[K+] |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=CC(=O)C3=CC=C(C=C3)OC)C(=C(C#N)C(=O)N)[O-].[K+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[D-Pro2,D-Trp7,9] Substance P](/img/structure/B15141444.png)